molecular formula C13H7N5OSSe B11507447 N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11507447
M. Wt: 360.3 g/mol
InChI Key: HFVKYXDDNFSEGF-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features both benzoselenadiazole and benzothiadiazole moieties. These structures are known for their unique electronic properties, making the compound of interest in various scientific fields, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoselenadiazole and benzothiadiazole intermediates. These intermediates are then coupled through amide bond formation.

  • Preparation of Benzoselenadiazole Intermediate

      Starting Material: 1,2-diaminobenzene

      Reagents: Selenium dioxide, acetic acid

      Conditions: Reflux in acetic acid

  • Preparation of Benzothiadiazole Intermediate

      Reagents: Sulfur dioxide, acetic acid

  • Coupling Reaction

      Reagents: Benzoselenadiazole intermediate, benzothiadiazole intermediate, coupling agents (e.g., EDC, DCC)

      Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild temperatures, aqueous or organic solvents

      Products: Oxidized derivatives with modified electronic properties

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Low temperatures, inert atmosphere

      Products: Reduced derivatives with altered functional groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with different functional groups

Scientific Research Applications

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

  • Materials Science

    • Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
  • Medicinal Chemistry

    • Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
  • Biology

    • Studied for its role in modulating biological pathways and its potential use in bioimaging.
  • Industry

    • Potential applications in the development of sensors and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can modulate electronic properties and biological pathways through its unique structure. The exact molecular targets and pathways depend on the specific application, such as binding to DNA in medicinal chemistry or interacting with electronic materials in materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2,1,3-benzoselenadiazole-5-carboxamide
  • N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-4-carboxamide

Uniqueness

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of both benzoselenadiazole and benzothiadiazole moieties, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic modulation.

Properties

Molecular Formula

C13H7N5OSSe

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C13H7N5OSSe/c19-13(7-1-3-9-11(5-7)16-20-15-9)14-8-2-4-10-12(6-8)18-21-17-10/h1-6H,(H,14,19)

InChI Key

HFVKYXDDNFSEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=N[Se]N=C4C=C3

Origin of Product

United States

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